N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS No.: 2034306-24-4
VCID: VC7310999
Molecular Formula: C17H21F2N5O3
Molecular Weight: 381.384
* For research use only. Not for human or veterinary use.

Description |
The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide represents a sophisticated chemical structure that integrates multiple biologically active moieties. Its design is rooted in medicinal chemistry principles aimed at enhancing pharmacological activity and specificity. This compound belongs to a class of heterocyclic compounds that have shown significant potential in therapeutic applications due to their unique structural features. Structural OverviewThe compound contains key functional groups:
Synthesis and CharacterizationThe synthesis of this compound typically involves multi-step reactions:
Characterization methods include:
Biological ActivityCompounds containing oxadiazole and pyrimidinone moieties have demonstrated a wide range of biological activities:
Pharmacological InsightsThe incorporation of fluorinated groups (e.g., difluorocyclohexyl) increases metabolic stability and enhances binding affinity to biological targets by forming strong interactions with enzyme active sites . Additionally, the oxadiazole ring's electron-withdrawing properties may improve drug-like characteristics such as solubility and bioavailability. Computational StudiesComputational docking studies have been employed to predict the interactions of this compound with biological targets:
ApplicationsThis compound's design suggests potential applications in:
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CAS No. | 2034306-24-4 |
Product Name | N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide |
Molecular Formula | C17H21F2N5O3 |
Molecular Weight | 381.384 |
IUPAC Name | N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Standard InChI | InChI=1S/C17H21F2N5O3/c1-10-11(2)21-9-24(16(10)26)8-13(25)20-7-14-22-15(23-27-14)12-3-5-17(18,19)6-4-12/h9,12H,3-8H2,1-2H3,(H,20,25) |
Standard InChIKey | VCZVTZJWDOAQPR-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C |
Solubility | not available |
PubChem Compound | 122245448 |
Last Modified | Aug 19 2023 |
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